molecular formula C19H15ClFN3O2S B2931874 2-chloro-6-fluoro-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 1007193-93-2

2-chloro-6-fluoro-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2931874
CAS No.: 1007193-93-2
M. Wt: 403.86
InChI Key: YRYFUFGQVKMRKZ-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C19H15ClFN3O2S and its molecular weight is 403.86. The purity is usually 95%.
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Properties

IUPAC Name

2-chloro-6-fluoro-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN3O2S/c1-11-5-7-12(8-6-11)24-18(13-9-27(26)10-16(13)23-24)22-19(25)17-14(20)3-2-4-15(17)21/h2-8H,9-10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYFUFGQVKMRKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-chloro-6-fluoro-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a thienopyrazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships, and relevant case studies.

Synthesis

The synthesis of thienopyrazole derivatives typically involves multi-step organic reactions. The specific synthesis of the compound may include the following general steps:

  • Preparation of thieno[3,4-c]pyrazole moiety.
  • Introduction of the p-tolyl group and subsequent functionalization to yield the final product.

Antioxidant Activity

Thienopyrazole compounds have been studied for their antioxidant properties. For instance, certain derivatives demonstrated significant protective effects against oxidative stress in biological models, such as fish erythrocytes exposed to toxic agents like 4-nonylphenol. The alterations in red blood cells were significantly reduced when treated with thienopyrazole compounds compared to controls .

Antimicrobial Activity

Research indicates that thienopyrazole derivatives exhibit varying degrees of antimicrobial activity. In a comparative study, several synthesized compounds showed moderate to strong activity against fungal strains like Aspergillus niger and Saccharomyces cerevisiae. The specific compound KS-2c was noted for its maximum antifungal activity, suggesting that structural modifications can enhance biological efficacy .

Anti-inflammatory and Anticancer Properties

Thienopyrazoles are also recognized for their anti-inflammatory and anticancer activities. Some derivatives have been shown to inhibit phosphodiesterase enzymes involved in inflammatory pathways, which could be beneficial in treating conditions such as asthma and other inflammatory diseases . Additionally, certain thienopyrazole compounds have demonstrated cytotoxic effects on cancer cell lines, indicating potential as therapeutic agents in oncology .

Structure-Activity Relationship (SAR)

The biological activity of thienopyrazole derivatives is closely linked to their structural features:

  • Substitution Patterns : The presence of electron-donating or withdrawing groups can significantly influence activity.
  • Functional Groups : The introduction of amide groups has been shown to enhance inhibitory activities against various biological targets.

Case Studies

  • Erythrocyte Protection : A study involving Nile fishes demonstrated that thienopyrazole compounds effectively reduced oxidative damage in erythrocytes when exposed to toxic substances. The percentage of altered erythrocytes was significantly lower in treated groups compared to controls (see Table 1) .
    Treatment TypeAltered Erythrocytes (%)
    Control1 ± 0.3
    4-Nonylphenol40.3 ± 4.87
    Thienopyrazole12 ± 1.03
  • Antifungal Efficacy : In another investigation, a series of thienopyrazole derivatives were tested against Aspergillus niger. The results indicated that structural modifications led to enhanced antifungal properties compared to traditional drugs like fluconazole .

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